molecular formula C16H18N2O B5816867 N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide CAS No. 560078-06-0

N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide

Cat. No.: B5816867
CAS No.: 560078-06-0
M. Wt: 254.33 g/mol
InChI Key: ATASETIYIOOZLC-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide is a benzamide derivative characterized by a 5-methyl-substituted pyridin-2-yl group attached to the benzamide nitrogen and an isopropyl (propan-2-yl) substituent at the para position of the benzoyl ring.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11(2)13-5-7-14(8-6-13)16(19)18-15-9-4-12(3)10-17-15/h4-11H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATASETIYIOOZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358465
Record name ST50941021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560078-06-0
Record name ST50941021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(propan-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methylpyridin-2-amine in the presence of a base such as triethylamine to yield the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperatures typically range from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and automated systems can be employed to optimize reaction conditions and scale up the production.

Chemical Reactions Analysis

Amide Group Reactions

The benzamide functional group (-CONH-) is central to several key reactions:

Hydrolysis

  • Mechanism : The amide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.

  • Reagents : HCl (acidic) or NaOH (basic).

  • Product : 4-(propan-2-yl)benzoic acid and 5-methylpyridin-2-amine.

  • Conditions : Elevated temperatures, aqueous medium .

Reduction

  • Mechanism : The carbonyl group of the amide is reduced to an amine.

  • Reagents : LiAlH₄ or NaBH₄.

  • Product : N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzylamine.

  • Conditions : Anhydrous solvent (e.g., THF), controlled temperature .

Reaction TypeReagentsConditionsProductReference
HydrolysisHCl/NaOHAcidic/basic, heat4-(propan-2-yl)benzoic acid + amine
ReductionLiAlH₄/NaBH₄Anhydrous solventN-(5-methylpyridin-2-yl)benzylamine

Pyridine Ring Reactions

The pyridine substituent enables electrophilic substitution and redox transformations:

Electrophilic Substitution

  • Mechanism : The pyridine ring undergoes nitration, sulfonation, or bromination at position 3 or 5.

  • Reagents : HNO₃/H₂SO₄ (nitration), Br₂ (bromination).

  • Product : Substituted pyridine derivatives (e.g., nitro or bromo groups).

  • Conditions : High temperature, catalysts like FeBr₃ .

Reduction

  • Mechanism : The pyridine ring is reduced to a piperidine analog.

  • Reagents : H₂/Pd catalyst.

  • Product : N-(5-methylpiperidin-2-yl)-4-(propan-2-yl)benzamide.

  • Conditions : High-pressure hydrogenation.

Isopropyl Group Reactions

The propan-2-yl group (-CH(CH₃)₂) can participate in oxidation and substitution:

Oxidation

  • Mechanism : The isopropyl group is oxidized to a ketone.

  • Reagents : KMnO₄/CrO₃.

  • Product : 4-(propan-2-yl ketone)-N-(5-methylpyridin-2-yl)benzamide.

  • Conditions : Acidic medium, heat.

Substitution

  • Mechanism : Nucleophilic substitution via deprotonation of the isopropyl group.

  • Reagents : Nu⁻ (e.g., CN⁻, NH₃).

  • Product : Substituted alkyl derivatives.

  • Conditions : Polar aprotic solvent (e.g., DMSO) .

Coupling Reactions

The compound’s structure allows participation in cross-coupling reactions:

Suzuki Coupling

  • Mechanism : Formation of biaryl bonds via palladium catalysts.

  • Reagents : Boronic acid, Pd(PPh₃)₄.

  • Product : Biaryl derivatives.

  • Conditions : Aqueous solvent, base .

Buchwald-Hartwig Amination

  • Mechanism : Formation of aryl amines via palladium-mediated coupling.

  • Reagents : Amine, Pd(OAc)₂.

  • Product : Aniline derivatives.

  • Conditions : High temperature, inert atmosphere .

Reductive Amination

The pyridine nitrogen can engage in reductive amination:

Mechanism : The pyridine nitrogen reacts with carbonyl compounds and reducing agents to form imine intermediates, which are reduced to secondary amines.

  • Reagents : Aldehyde/ketone, NaBH₃CN.

  • Product : Substituted amine derivatives.

  • Conditions : Anhydrous solvent, reflux .

Grignard Reactions

The amide group facilitates reactions with Grignard reagents:

Mechanism : The carbonyl oxygen acts as an electrophile, reacting with organomagnesium compounds to form alcohols.

  • Reagents : RMgX (e.g., CH₃MgBr).

  • Product : Alcohol derivatives.

  • Conditions : Anhydrous ether, dry ice bath .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Therapeutic Potential

  • Inhibitors of Enzymatic Activity : Similar compounds have been studied as inhibitors of β-secretase (BACE1), which is relevant in Alzheimer's disease treatment. The anilide chemotype, closely related to N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide, has shown promising results in modulating enzyme activity and reducing amyloid-beta levels in animal models .

Case Study: BACE1 Inhibitors

A study on BACE1 inhibitors highlighted the effectiveness of compounds with similar structures in reducing amyloid plaque formation in vivo. These findings suggest that this compound could be further explored for similar therapeutic applications.

Biological Research

This compound is utilized as a tool in biological research to understand various cellular processes.

Interaction Studies

The compound's ability to mimic carboxylic acids enhances its interaction with enzymes and receptors, influencing their activity through hydrogen bonding and electrostatic interactions. This characteristic is crucial for studying its mechanism of action and potential therapeutic effects.

Applications in Antibacterial and Anticancer Research

Research indicates that derivatives of this compound exhibit notable biological activities, including antibacterial and anticancer properties. The tetrazole moiety allows effective interaction with biological targets, which can lead to significant therapeutic outcomes.

Materials Science

The compound's unique properties also make it suitable for applications in materials science.

Development of Novel Materials

This compound can be employed in the synthesis of novel materials with enhanced conductivity or catalytic activity. This application is particularly relevant in the development of organic electronics and advanced catalysts.

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryBACE1 InhibitorReduced amyloid plaque formation in vivo .
Biological ResearchEnzyme Interaction StudiesInfluences enzyme activity via hydrogen bonding.
Materials ScienceSynthesis of Novel MaterialsEnhanced conductivity and catalytic properties.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Impact on Properties

Substituent Electronic Effect logP Contribution Metabolic Stability
Isopropyl (target) Mildly donating +2.8 High
Methoxy Donating +1.9 Moderate
Chloro Withdrawing +2.3 Low
CF3 Strong withdrawing +4.1 Variable

Biological Activity

N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties and effects against various pathogens.

Chemical Structure and Synthesis

The compound features a 5-methylpyridine moiety linked to a propan-2-ylbenzamide structure. The synthesis typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with isopropyl amine and subsequent acylation processes. The synthetic route often utilizes various coupling agents to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including K562 and HL-60. For instance, IC50 values were reported in the range of 1.42 to 4.56 μM, indicating potent activity against these cells .
  • Mechanism of Action :
    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase. This was evidenced by increased DNA fragmentation and activation of caspases .
    • Kinase Inhibition : It acts as a protein kinase inhibitor, specifically targeting PDGFRα and PDGFRβ pathways, which are crucial for tumor growth and proliferation .
  • Case Studies :
    • In a comparative study, this compound was evaluated alongside established chemotherapeutics. It demonstrated superior efficacy in reducing tumor volume in xenograft models when administered at optimized dosages .

Antiparasitic Activity

Beyond its anticancer properties, this compound exhibits promising activity against certain parasitic infections:

  • Inhibition of Trypanosoma cruzi : The compound has been tested for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary results indicate that it can reduce parasite viability significantly, with EC50 values suggesting effective concentrations for therapeutic use .
  • Mechanistic Insights :
    • The compound appears to interfere with the metabolic pathways essential for parasite survival, potentially by inhibiting critical enzymes involved in lipid metabolism .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget Organism/Cell LineIC50/EC50 (μM)Mechanism of Action
AnticancerK5622.27Apoptosis induction
AnticancerHL-601.42Cell cycle arrest
AntiparasiticTrypanosoma cruziEC50: TBDEnzyme inhibition

Q & A

Basic Research Questions

Q. How is N-(5-methylpyridin-2-yl)-4-(propan-2-yl)benzamide synthesized, and what key analytical techniques confirm its structural integrity?

  • Methodological Answer : Synthesis typically involves sequential alkylation and acylation reactions. For example, alkylation of a pyridine derivative with propan-2-ylbenzyl bromide, followed by benzoylation using an activated acyl chloride (e.g., 5-methylpyridin-2-yl carbonyl chloride). Final purification is achieved via reverse-phase HPLC, yielding the hydrochloride salt (75% average yield) . Structural confirmation relies on 1H NMR^1 \text{H NMR} (chemical shifts for aromatic protons: δ 7.2–8.1 ppm) and ESI-MS (m/z matching molecular ion peaks) .

Q. What spectroscopic and chromatographic methods are employed to characterize this compound, and how are data interpreted?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm1^{-1}) .
  • NMR : 1H^1 \text{H} and 13C^13 \text{C} NMR resolve aromatic protons and quaternary carbons, with coupling constants confirming substitution patterns .
  • HPLC : Purity >95% is validated using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are used to evaluate its biological activity, and how are results statistically validated?

  • Methodological Answer : Enzyme inhibition assays (e.g., against bacterial acps-pptase) are conducted at varying concentrations (1–100 µM). Dose-response curves (IC50_{50}) are generated with triplicate measurements, and statistical significance is assessed via ANOVA (p < 0.05) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict its interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) using Multiwfn calculates electrostatic potential surfaces to identify reactive sites . Molecular docking (AutoDock Vina) models binding to enzyme active sites (e.g., acps-pptase), with scoring functions (ΔG < -8 kcal/mol) prioritizing high-affinity conformers .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-platform validation includes:

  • Orthogonal Assays : Compare enzyme inhibition (acps-pptase) vs. whole-cell antibacterial activity .
  • Meta-Analysis : Apply hierarchical clustering to activity datasets to identify outlier conditions .
  • Proteomics : Quantify target engagement via SILAC (stable isotope labeling) to confirm on-mechanism activity .

Q. How is X-ray crystallography applied to determine its crystal structure, and what challenges arise during refinement?

  • Methodological Answer : Single crystals are grown via vapor diffusion (acetonitrile/water). Data collection at 100 K (λ = 1.5418 Å) and refinement using SHELXL resolve disorder in the isopropyl group. Challenges include modeling twinning (Hooft y < 0.05) and anisotropic displacement parameters for aromatic rings .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Methodological Answer :

  • Isosteric Replacement : Substitute the isopropyl group with cyclopropyl to enhance metabolic stability .
  • Trifluoromethyl Analogs : Introduce CF3_3 at the benzamide para-position to improve lipophilicity (clogP ~3.5) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., pyridine methyl enhances potency by 2-fold) .

Q. What role does the isopropyl group play in its physicochemical properties and target binding?

  • Methodological Answer : The isopropyl group increases hydrophobicity (clogP +0.7), enhancing membrane permeability (PAMPA assay). Molecular dynamics simulations show van der Waals interactions with hydrophobic enzyme pockets (e.g., acps-pptase Val-154), contributing to ΔGbinding_{\text{binding}} ≈ -9.2 kcal/mol .

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